molecular formula C28H36O7 B12412909 Meprednisone 17,21-Dipropionate-d10

Meprednisone 17,21-Dipropionate-d10

Cat. No.: B12412909
M. Wt: 494.6 g/mol
InChI Key: WNYSHFLAJZEZIV-MYEQRXDESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meprednisone 17,21-Dipropionate-d10 involves the incorporation of deuterium atoms into the meprednisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of deuterium-labeled compounds. This involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Chemical Reactions Analysis

Types of Reactions

Meprednisone 17,21-Dipropionate-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H36O7

Molecular Weight

494.6 g/mol

IUPAC Name

[2-oxo-2-[(8S,9S,10R,13S,14S,16S,17R)-10,13,16-trimethyl-3,11-dioxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] 2,2,3,3,3-pentadeuteriopropanoate

InChI

InChI=1S/C28H36O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-20,25H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25+,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2

InChI Key

WNYSHFLAJZEZIV-MYEQRXDESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C)OC(=O)CC

Origin of Product

United States

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